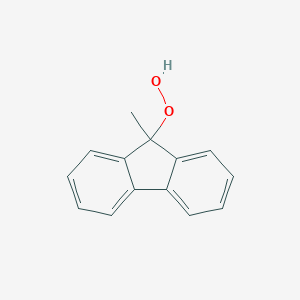
9-Hydroperoxy-9-methylfluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Hydroperoxy-9-methylfluorene, also known as this compound, is a useful research compound. Its molecular formula is C14H12O2 and its molecular weight is 212.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Fluorenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Environmental Chemistry
9-HMFL has been studied for its role in the degradation pathways of PAHs in the environment. Its formation from 9-methylfluorene suggests that it could be a marker for the oxidative degradation processes occurring in contaminated environments. Research indicates that the presence of hydroperoxides can enhance the biodegradation rates of PAHs, making 9-HMFL a potential target for studying bioremediation strategies.
Medicinal Chemistry
The compound has shown potential mutagenic properties when tested in vitro. Studies have indicated that metabolites of 9-HMFL may interact with DNA, raising concerns about its genotoxicity. This aspect makes it relevant in cancer research, particularly regarding the mechanisms by which PAHs contribute to carcinogenesis.
Case Study 1: Mutagenicity Assessment
A study assessed the mutagenicity of methylated fluorenes, including 9-HMFL, using Salmonella typhimurium strains TA98 and TA100. The results showed that while 9-methylfluorene itself was not mutagenic without metabolic activation, its hydroperoxide derivative exhibited increased mutagenic activity when activated by liver microsomes from Aroclor-treated rats .
| Compound | Mutagenicity (TA98) | Mutagenicity (TA100) |
|---|---|---|
| 9-Methylfluorene | Negative | Negative |
| 9-Hydroperoxy-9-methylfluorene | Positive | Positive |
Case Study 2: Biodegradation Studies
Research on the biodegradation of PAHs highlighted that compounds like 9-HMFL can serve as intermediates that enhance microbial breakdown processes. In laboratory settings, cultures enriched with specific bacteria demonstrated an increased rate of degradation for PAHs when exposed to hydroperoxide derivatives .
Propriétés
Numéro CAS |
18774-09-9 |
|---|---|
Formule moléculaire |
C14H12O2 |
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
9-hydroperoxy-9-methylfluorene |
InChI |
InChI=1S/C14H12O2/c1-14(16-15)12-8-4-2-6-10(12)11-7-3-5-9-13(11)14/h2-9,15H,1H3 |
Clé InChI |
HSOVYQBHMNRGKG-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2C3=CC=CC=C31)OO |
SMILES canonique |
CC1(C2=CC=CC=C2C3=CC=CC=C31)OO |
Key on ui other cas no. |
18774-09-9 |
Synonymes |
9-hydroperoxy-9-methylfluorene 9-MF-OOH |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















